N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride
Description
N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride is a halogenated naphthalene derivative featuring a brominated naphthyloxy group linked via an ethylamine backbone with a terminal methoxy substituent.
Key structural features:
- 1-Bromo-2-naphthyloxy group: Enhances lipophilicity and may influence receptor binding.
- Ethylamine backbone: Provides flexibility and hydrogen-bonding capacity.
- 3-Methoxy substituent: Modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2.ClH/c1-19-11-4-9-18-10-12-20-15-8-7-13-5-2-3-6-14(13)16(15)17;/h2-3,5-8,18H,4,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSKXEDSCYTUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-2-naphthol.
Ether Formation: The 1-bromo-2-naphthol is then reacted with 2-chloroethanol in the presence of a base like potassium carbonate to form 2-[(1-bromo-2-naphthyl)oxy]ethanol.
Amine Introduction: The 2-[(1-bromo-2-naphthyl)oxy]ethanol is further reacted with 3-methoxy-1-propanamine under basic conditions to introduce the amine group, resulting in N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted naphthyl ethers.
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced amine derivatives.
Scientific Research Applications
N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Backbone Flexibility : All compounds share an ethylamine or propanamine backbone, allowing conformational adaptability for target interactions.
Thienyl () and chlorophenylthio () groups introduce heterocyclic or sulfur-based electronic effects.
Synthetic Routes :
- NaH in polar aprotic solvents (THF, DMF, DMSO) is common for nucleophilic substitutions .
- Yields vary; for example, reports 72.9% yield using DMSO, suggesting solvent efficiency impacts productivity .
Pharmacological and Physicochemical Properties
- Lipophilicity : Bromine and naphthyl groups in the target compound likely increase logP compared to chlorophenylthio () or methoxynaphthyl () analogs, affecting membrane permeability .
- Metabolic Stability : Methoxy groups (target compound, ) may slow oxidative metabolism compared to unsubstituted analogs.
- ’s amide derivative combines NSAID (naproxen) and chlorophenethylamine moieties, suggesting dual analgesic/anti-inflammatory action .
Crystallographic and Conformational Analysis
- ’s crystal structure reveals an 87.5° dihedral angle between thienyl and naphthyl rings, suggesting restricted rotation that may stabilize receptor binding . Comparable conformational rigidity in the target compound’s naphthyloxy group could similarly influence bioactivity.
- Lack of classical hydrogen bonds in ’s packing implies reliance on van der Waals interactions, a trait shared with halogenated analogs like the target compound .
Biological Activity
N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride, a compound with the molecular formula C₁₆H₂₀BrNO₂ and a molecular weight of 338.24 g/mol, has been the subject of various studies due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀BrNO₂ |
| Molecular Weight | 338.24 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are vital in many physiological processes, and their activation can lead to various downstream effects such as changes in intracellular calcium levels and modulation of cyclic AMP (cAMP) pathways .
- G Protein Interaction : The compound may activate specific GPCRs that influence adenylyl cyclase activity, leading to increased cAMP levels. This pathway is crucial for many neurotransmitter systems and can affect mood, cognition, and cardiovascular functions.
- Receptor Specificity : Preliminary studies suggest that this compound may exhibit selective binding affinity for certain adrenergic receptors, which could explain its potential therapeutic effects in conditions like anxiety or depression .
In Vitro Studies
Research indicates that this compound possesses notable biological activities:
- Antidepressant-like Effects : In rodent models, the compound demonstrated significant antidepressant-like effects in behavioral assays, suggesting potential for treating mood disorders.
- Neuroprotective Properties : Studies have indicated that it may protect neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases .
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacodynamics of the compound:
- Cardiovascular Effects : Administration in hypertensive rat models showed a reduction in blood pressure and heart rate variability, indicating potential cardiovascular benefits.
- Behavioral Changes : In behavioral tests, treated animals exhibited reduced anxiety-like behavior compared to controls, supporting its use as an anxiolytic agent.
Case Studies
-
Study on Antidepressant Activity :
- Objective: To evaluate the antidepressant effects in a chronic mild stress model.
- Findings: The compound significantly reduced immobility time in the forced swim test compared to control groups, indicating enhanced mood-related behaviors.
-
Neuroprotective Study :
- Objective: To assess neuroprotective effects against glutamate-induced toxicity in cortical neurons.
- Results: The compound decreased cell death by 40% at a concentration of 10 µM, demonstrating its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride, and how can intermediates be characterized?
- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting a brominated naphthol derivative with an ethylenediamine precursor under basic conditions (e.g., NaH in dimethyl sulfoxide), followed by HCl salt formation . Key intermediates can be characterized via H/C NMR for structural confirmation, and LC-MS to monitor purity. X-ray crystallography (as in ) is critical for resolving stereochemical ambiguities.
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% relative humidity for 6 months). Analyze degradation products using HPLC-UV/HRMS. Compare results with ICH guidelines for pharmaceutical impurities . Stability in solution (e.g., DMSO or aqueous buffers) should also be assessed via periodic NMR to detect hydrolysis or oxidation.
Q. What spectroscopic techniques are most effective for confirming the molecular structure?
- Methodology :
- NMR : H and C NMR to verify proton environments and carbon backbone. Aromatic protons in the naphthyl group typically appear as multiplet signals at δ 7.2–8.5 ppm .
- FT-IR : Confirm ether (C-O-C, ~1250 cm) and amine (N-H, ~3300 cm) functional groups.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., van der Waals forces) .
Advanced Research Questions
Q. How can contradictions in NMR data between synthesized batches be systematically resolved?
- Methodology :
- Batch comparison : Perform H-H COSY and HSQC to assign overlapping signals.
- Dynamic NMR : Assess rotational barriers (e.g., around the ethylenediamine chain) to identify conformational isomers causing spectral discrepancies .
- Crystallographic validation : Compare X-ray structures of different batches to rule out polymorphic variations .
Q. What experimental design strategies optimize the yield of the brominated intermediate in the synthesis?
- Methodology : Use Design of Experiments (DoE) to evaluate factors like reaction temperature, solvent polarity, and stoichiometry. For example, a Central Composite Design (CCD) can model interactions between NaH concentration (0.1–0.3 mol) and reaction time (4–12 hours). Response surface methodology (RSM) then identifies optimal conditions . Flow chemistry (as in ) may enhance reproducibility by minimizing exothermic side reactions.
Q. How can researchers evaluate the compound’s pharmacological activity, and what confounding factors must be controlled?
- Methodology :
- In vitro assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Control for non-specific binding via excess cold ligand .
- Cellular toxicity : Assess viability (MTT assay) in target cell lines to rule out cytotoxicity masking pharmacological effects.
- Solubility optimization : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes to improve bioavailability in biological matrices .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodology :
- DFT calculations : Model transition states for nucleophilic substitution at the brominated naphthyl site using software like Gaussian. Calculate activation energies to predict reaction feasibility .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
